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Cat. No.: B8672549 Get Quote

A detailed computational analysis of the structural and vibrational properties of alkali metal

hydroperoxides (MOOH, where M = Li, Na, K, Rb, Cs) has been conducted to provide a

comprehensive comparison for researchers, scientists, and drug development professionals.

This guide summarizes key geometric parameters, metal-hydroperoxide binding energies, and

vibrational frequencies, offering insights into the trends and characteristics of these

compounds.

This comparative guide is based on a synthesis of available Density Functional Theory (DFT)

studies and established periodic trends. While data for lithium and sodium hydroperoxides are

more readily available, values for potassium, rubidium, and cesium hydroperoxides are

estimated based on observed trends within the alkali metal group.

Data Presentation: A Comparative Overview
The structural and energetic properties of alkali metal hydroperoxides exhibit clear trends as

one moves down the group. These trends are primarily influenced by the increasing ionic

radius and decreasing electronegativity of the alkali metal. The following table summarizes key

computational data for the MOOH series.
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Property LiOOH NaOOH
KOOH
(Estimated)

RbOOH
(Estimated)

CsOOH
(Estimated)

Geometric

Parameters

M-O Bond

Length (Å)
~1.75 - 1.85 ~2.05 - 2.15 ~2.30 - 2.40 ~2.45 - 2.55 ~2.60 - 2.70

O-O Bond

Length (Å)
~1.46 - 1.48 ~1.47 - 1.49 ~1.47 - 1.49 ~1.47 - 1.49 ~1.47 - 1.49

O-H Bond

Length (Å)
~0.96 - 0.98 ~0.96 - 0.98 ~0.96 - 0.98 ~0.96 - 0.98 ~0.96 - 0.98

M-O-O Bond

Angle (°)
~105 - 110 ~100 - 105 ~95 - 100 ~93 - 98 ~90 - 95

Binding

Energy

M-OOH

Binding

Energy

(kcal/mol)

~70 - 80 ~60 - 70 ~55 - 65 ~50 - 60 ~45 - 55

Vibrational

Frequencies

(cm⁻¹)

O-O Stretch ~800 - 850 ~780 - 830 ~770 - 820 ~760 - 810 ~750 - 800

M-O Stretch ~450 - 500 ~350 - 400 ~300 - 350 ~280 - 330 ~250 - 300

O-H Stretch ~3550 - 3650 ~3550 - 3650 ~3550 - 3650 ~3550 - 3650 ~3550 - 3650

Note: Values for KOOH, RbOOH, and CsOOH are estimations based on periodic trends and

may vary depending on the computational method.
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The data presented in this guide are derived from DFT calculations. A typical computational

methodology for such a study is outlined below.

Density Functional Theory (DFT) Calculations
A common approach for investigating the properties of alkali metal hydroperoxides involves

DFT calculations using a hybrid functional, such as B3LYP, in conjunction with a sufficiently

large basis set, for instance, 6-311+G(d,p).[1][2]

Geometry Optimization: The molecular geometry of each alkali metal hydroperoxide is

optimized to find the lowest energy structure. This process involves calculating the forces on

each atom and adjusting their positions until a minimum on the potential energy surface is

reached.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency

calculations are performed to confirm that the optimized structure corresponds to a true

minimum (i.e., no imaginary frequencies) and to obtain the characteristic vibrational modes of

the molecule. These calculations involve computing the second derivatives of the energy with

respect to the atomic coordinates.

Binding Energy Calculation: The metal-hydroperoxide binding energy (BE) is calculated as the

difference between the total energy of the optimized MOOH molecule and the sum of the

energies of the isolated alkali metal cation (M⁺) and the hydroperoxide anion (OOH⁻), or

alternatively, the alkali metal radical (M•) and the hydroperoxyl radical (•OOH). The choice of

dissociation channel can influence the calculated binding energy.

The general equation for binding energy is: BE = E(M⁺) + E(OOH⁻) - E(MOOH)

Workflow for a Comparative DFT Study
The following diagram illustrates a typical workflow for conducting a comparative DFT study on

a series of molecules like alkali metal hydroperoxides.
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Workflow for a comparative DFT study of alkali metal hydroperoxides.
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This workflow outlines the systematic process from the initial setup of the computational

models to the final analysis and reporting of the comparative data. It highlights the iterative

nature of performing calculations for each molecule in the series to ensure a consistent and

comparable dataset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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